molecular formula C19H19N3O2 B11007658 N-(1H-1,3-benzodiazol-2-yl)-4-phenyloxane-4-carboxamide

N-(1H-1,3-benzodiazol-2-yl)-4-phenyloxane-4-carboxamide

Cat. No.: B11007658
M. Wt: 321.4 g/mol
InChI Key: KZXJUQCGYWRHQB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1H-1,3-benzodiazol-2-yl)-4-phenyloxane-4-carboxamide is a complex organic compound that belongs to the class of benzimidazole derivatives. Benzimidazole is a versatile heterocyclic nucleus present in various bioactive compounds, making it an important scaffold in medicinal chemistry

Chemical Reactions Analysis

N-(1H-1,3-benzodiazol-2-yl)-4-phenyloxane-4-carboxamide undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it has been investigated for its potential antibacterial, antifungal, and anticancer properties . Additionally, it has applications in the pharmaceutical industry as a potential drug candidate for various diseases .

Mechanism of Action

The mechanism of action of N-(1H-1,3-benzodiazol-2-yl)-4-phenyloxane-4-carboxamide involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit the enzymatic function of serine/threonine kinase 33 (STK33), which is involved in cancer cell apoptosis and cell cycle arrest .

Comparison with Similar Compounds

N-(1H-1,3-benzodiazol-2-yl)-4-phenyloxane-4-carboxamide can be compared with other benzimidazole derivatives such as N-(1H-1,3-benzodiazol-2-yl)benzamide and N-[3-(1H-benzimidazol-2-yl)-1H-pyrazol-4-yl]benzamide These compounds share a similar benzimidazole core but differ in their substituents, leading to variations in their chemical properties and biological activities

Properties

Molecular Formula

C19H19N3O2

Molecular Weight

321.4 g/mol

IUPAC Name

N-(1H-benzimidazol-2-yl)-4-phenyloxane-4-carboxamide

InChI

InChI=1S/C19H19N3O2/c23-17(22-18-20-15-8-4-5-9-16(15)21-18)19(10-12-24-13-11-19)14-6-2-1-3-7-14/h1-9H,10-13H2,(H2,20,21,22,23)

InChI Key

KZXJUQCGYWRHQB-UHFFFAOYSA-N

Canonical SMILES

C1COCCC1(C2=CC=CC=C2)C(=O)NC3=NC4=CC=CC=C4N3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.